molecular formula C11H12O B8173276 2-Ethoxy-4-ethynyl-1-methylbenzene

2-Ethoxy-4-ethynyl-1-methylbenzene

Cat. No.: B8173276
M. Wt: 160.21 g/mol
InChI Key: BSTFPCPNZHAAGT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethynyl-1-methylbenzene is a substituted benzene derivative featuring an ethoxy group at the ortho-position (C2), an ethynyl group at the para-position (C4), and a methyl group at the meta-position (C1).

Properties

IUPAC Name

2-ethoxy-4-ethynyl-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-7-6-9(3)11(8-10)12-5-2/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTFPCPNZHAAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-ethynyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 2-ethoxy-1-methylbenzene using acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as palladium on carbon (Pd/C) may be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-ethynyl-1-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethynyl-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxy and methyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences arise from substituent types, positions, and electronic effects. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Functional Groups Key Properties/Reactivity
2-Ethoxy-4-ethynyl-1-methylbenzene C2: Ethoxy, C4: Ethynyl, C1: Methyl Ether, Alkyne, Alkyl High reactivity of ethynyl (cross-coupling); moderate stability under standard conditions (inferred)
4-Allyl-1,2-dimethoxybenzene (8) C1/C2: Methoxy, C4: Allyl Ether, Alkene Allyl group participates in electrophilic additions; methoxy groups enhance electron density
4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (9) C2: Methoxy, C1: Propargyloxy, C4: Allyl Ether, Alkyne (as ether), Alkene Propargyloxy group enables click chemistry; dual reactivity (alkene/alkyne)
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene C1: Ethoxy, C2: Methoxy, C4: Nitroethenyl Ether, Nitro, Alkene Strong electron-withdrawing nitro group; extended conjugation for optoelectronic applications
2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene C1: Methoxy, C2: Ethoxy, C4: Methylsulfonyl ethyl Ether, Sulfone Sulfone group enhances polarity and stability; potential bioactive properties

Reactivity and Stability

  • Ethynyl vs. Allyl/Nitro Groups : The ethynyl group in this compound enables regioselective cross-coupling reactions, unlike allyl (electrophilic additions) or nitro groups (reduction or electrophilic substitution) .
  • Stability : While specific decomposition data are unavailable, analogous ethynyl-substituted benzenes (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) are stable under standard conditions but emit toxic fumes upon combustion .

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